4-Chloro-1-(pyridin-3-YL)butan-1-one
Description
Contextualization within Organic and Medicinal Chemistry
In the broader landscape of organic chemistry, 4-Chloro-1-(pyridin-3-yl)butan-1-one is recognized for its synthetic versatility. The presence of a ketone group and a terminal alkyl chloride allows for a variety of chemical transformations. These reactive sites enable chemists to introduce new functional groups and build more complex molecular architectures.
From a medicinal chemistry perspective, the compound's structure is of particular interest. Pyridine (B92270) moieties are a common feature in many pharmaceutical drugs, and the butanone linker provides a flexible scaffold for the development of new therapeutic agents. smolecule.com The chloro- group further enhances its utility, as it can be readily displaced by other functional groups to create a library of derivatives for pharmacological screening.
Structural Significance of the Pyridine and Butanone Moieties
The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. This structural feature is prevalent in a vast number of FDA-approved drugs and is known to impart favorable pharmacological properties. The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets. The aromatic nature of the ring also allows for various substitution patterns, enabling the fine-tuning of a molecule's electronic and steric properties to optimize its biological activity.
The butanone moiety consists of a four-carbon chain with a ketone functional group. Ketones are a fundamental functional group in organic chemistry and are found in numerous biologically active molecules. The carbonyl group of the butanone can participate in hydrogen bonding and other non-covalent interactions, which can contribute to the binding affinity of a drug to its target. The length of the butanone chain also provides a degree of conformational flexibility, which can be important for achieving an optimal fit within a binding pocket.
Historical Context of Butanone Derivatives in Chemical Research
The study of aldehydes and ketones has a long and rich history in organic chemistry, with many foundational reactions being developed in the 19th and early 20th centuries. citedrive.com Butanone, also known as methyl ethyl ketone (MEK), has been a widely used industrial solvent and chemical intermediate for many decades. wikipedia.org Its application extends to being a precursor for various chemical products, including peroxides used as catalysts in polymerization reactions. wikipedia.org
The development of synthetic methodologies involving ketone derivatives has been a continuous area of research. Historically, much of the focus was on understanding the fundamental reactivity of the carbonyl group. In more recent times, the emphasis has shifted towards the development of stereoselective reactions and the use of ketone derivatives in the synthesis of complex natural products and pharmaceuticals. The rise of pharmaceutical chemistry in the late 19th and early 20th centuries saw the increasing use of synthetic organic chemistry to create new medicinal agents, with ketone-containing molecules playing a significant role. nih.gov The evolution of analytical techniques has further enabled a deeper understanding of the reaction mechanisms involving butanone and its derivatives.
Research Gaps and Objectives for this compound
Despite its potential, dedicated research focusing exclusively on this compound is limited. A significant research gap exists in the comprehensive evaluation of its biological activity. While preliminary studies suggest potential antimicrobial and anticancer properties, further in-depth investigations are required to validate these findings and to elucidate the underlying mechanisms of action. smolecule.com
Another area that warrants further exploration is the optimization of its synthesis. While synthetic routes have been established, the development of more efficient, cost-effective, and environmentally friendly methods would be beneficial for its wider application.
Future research objectives for this compound could include:
Pharmacological Profiling: A thorough investigation of its bioactivity against a wide range of microbial strains and cancer cell lines.
Derivative Synthesis: The creation of a library of derivatives by modifying the pyridine ring and substituting the chloro group with various nucleophiles to explore structure-activity relationships.
Mechanistic Studies: Elucidation of the mode of action by which it exerts any observed biological effects.
Development of Novel Synthetic Routes: Exploration of new catalytic methods for its synthesis to improve yield and reduce environmental impact.
The versatility of α-haloketones as building blocks in the synthesis of pharmacologically active compounds suggests that this compound holds considerable promise for future drug discovery efforts. mdpi.comresearchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-pyridin-3-ylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-5-1-4-9(12)8-3-2-6-11-7-8/h2-3,6-7H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTPFQRLEGLYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499550 | |
| Record name | 4-Chloro-1-(pyridin-3-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69963-21-9 | |
| Record name | 4-Chloro-1-(pyridin-3-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Chloro 1 Pyridin 3 Yl Butan 1 One
Established Synthetic Pathways for 4-Chloro-1-(pyridin-3-yl)butan-1-one and Related Butanones
Traditional synthetic routes to this compound and similar structures often rely on well-established reactions such as Friedel-Crafts acylation and multi-step processes to build the target molecule.
Synthesis from Halobutanoyl Chlorides
A primary and direct method for synthesizing aryl ketones, including those with a pyridine (B92270) ring, is the Friedel-Crafts acylation. wikipedia.org This reaction typically involves the use of an acyl chloride, such as 4-chlorobutyryl chloride, and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). wikipedia.orgprepchem.com The reaction proceeds by the formation of an acylium ion, which then acts as an electrophile and attacks the aromatic ring.
For the synthesis of this compound, this would involve the acylation of pyridine. However, the direct Friedel-Crafts acylation of pyridine itself is challenging due to the deactivation of the ring by the nitrogen atom, which coordinates with the Lewis acid catalyst. researchgate.net This coordination makes the pyridine ring less nucleophilic and thus less reactive towards electrophilic substitution. Therefore, modifications or alternative strategies are often necessary to achieve the desired acylation at the 3-position of the pyridine ring.
One common approach involves the acylation of a substituted and more reactive pyridine derivative, followed by subsequent chemical modifications to arrive at the target compound. The choice of solvent can also be critical, with carbon disulfide often being used in these reactions. prepchem.com
Strategies for Constructing the 4-Chloro-butan-1-one Scaffold
The 4-chloro-butan-1-one structural motif is a versatile building block in organic synthesis. One of the most direct ways to construct this scaffold is through the use of 4-chlorobutyryl chloride as a starting material in reactions like the Friedel-Crafts acylation. prepchem.comcdhfinechemical.com This acyl chloride is readily available and can be synthesized from γ-butyrolactone through a reaction with an organic amine catalyst and bis(trichloromethyl)carbonate. google.com
Another key precursor for this scaffold is 4-chloro-1-butanol (B43188). nih.govchemspider.com This compound can be used to introduce the 4-chlorobutyl group through various synthetic transformations. For instance, it can undergo oxidation to the corresponding aldehyde, which can then be used in subsequent reactions to form the butanone structure. Alternatively, under basic conditions (e.g., treatment with KOH), 4-chloro-1-butanol can undergo an intramolecular SN2 reaction to form tetrahydrofuran. stackexchange.com This reactivity highlights the importance of carefully selecting reaction conditions to achieve the desired 4-chlorobutan-1-one scaffold.
The following table summarizes some key starting materials for the construction of the 4-chloro-butan-1-one scaffold:
| Starting Material | Key Transformation | Resulting Scaffold Component |
| 4-Chlorobutyryl chloride | Friedel-Crafts Acylation | 4-Chloro-1-arylbutan-1-one |
| γ-Butyrolactone | Chlorination | 4-Chlorobutyryl chloride |
| 4-Chloro-1-butanol | Oxidation | 4-Chlorobutanal |
Approaches to Introduce the Pyridine Moiety
Several classical methods exist for the synthesis of the pyridine ring itself, which can then be functionalized to introduce the butanone side chain. These methods often involve the condensation of aldehydes, ketones, and ammonia (B1221849) or its derivatives. google.com
One notable method is the Kröhnke pyridine synthesis . wikipedia.orgresearchgate.net This reaction involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.org This method is highly versatile and allows for the synthesis of a wide range of substituted pyridines. wikipedia.orgresearchgate.net The reaction proceeds through a Michael addition followed by cyclization and aromatization. wikipedia.org While not a direct route to this compound, the Kröhnke synthesis provides a powerful tool for constructing the core pyridine ring with various substituents, which can then be further modified.
Other historical methods for pyridine synthesis include the Chichibabin synthesis, which involves the condensation of aldehydes and ammonia. ijpsonline.com
Advanced Synthetic Strategies and Catalysis
More contemporary approaches to the synthesis of pyridine-substituted butanones focus on improving efficiency, regioselectivity, and environmental friendliness. These strategies often employ advanced catalytic systems and non-conventional energy sources.
Regioselective Synthesis of Pyridine-Substituted Butanones
Achieving regioselectivity, particularly the substitution at the 3-position of the pyridine ring, is a significant challenge in pyridine chemistry. Advanced methods have been developed to address this. For instance, the use of 3,4-pyridyne intermediates allows for the regioselective difunctionalization of pyridines. nih.gov This method involves the generation of a highly reactive pyridyne, which then undergoes regioselective addition of nucleophiles.
Rhodium-catalyzed reactions have also emerged as a powerful tool for the regioselective synthesis of pyridines. nih.govorganic-chemistry.orgresearchgate.net These catalytic systems can control the position of substitution with high precision. For example, a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative has been shown to produce 3-substituted tetrahydropyridines with excellent enantioselectivity. organic-chemistry.org While this specific example leads to a reduced pyridine ring, it demonstrates the potential of transition metal catalysis in controlling the regiochemistry of pyridine functionalization.
Furthermore, selective Friedel-Crafts acylation at the C-3 position of imidazo[1,2-a]pyridines has been achieved using catalytic amounts of aluminum chloride, highlighting that with the right substrate and conditions, regioselective acylation of pyridine-containing systems is possible. nih.govnih.gov
Applications of Green Chemistry Principles in Synthesis
Green chemistry principles are increasingly being applied to the synthesis of pyridine derivatives to reduce environmental impact and improve efficiency. Two prominent techniques in this area are microwave-assisted and ultrasound-assisted synthesis.
Microwave-assisted synthesis has been shown to significantly accelerate the synthesis of pyridine derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. organic-chemistry.orgresearchgate.netnih.gov The Bohlmann-Rahtz pyridine synthesis, for example, can be carried out in a single step under microwave irradiation, offering a more efficient route to tri- and tetrasubstituted pyridines. researchgate.net Microwave conditions can also enable solvent-free reactions, further enhancing the green credentials of the synthesis. organic-chemistry.org
Ultrasound-assisted synthesis is another green technique that utilizes high-frequency sound waves to promote chemical reactions. nih.govtandfonline.comresearchgate.nettandfonline.com This method often leads to shorter reaction times, milder reaction conditions, and excellent yields. tandfonline.comresearchgate.net Ultrasound has been successfully employed in the one-pot, multicomponent synthesis of highly functionalized pyridine and pyrimidine (B1678525) derivatives. nih.govtandfonline.com The use of ultrasound can enhance reaction rates by creating localized high temperatures and pressures through acoustic cavitation. tandfonline.com
The following table provides a comparison of conventional and green synthetic approaches for pyridine derivatives:
| Feature | Conventional Synthesis | Green Synthesis (Microwave/Ultrasound) |
| Energy Source | Conductive Heating | Microwaves, Ultrasound |
| Reaction Time | Often long (hours to days) | Significantly shorter (minutes) organic-chemistry.orgresearchgate.net |
| Yields | Variable | Often higher organic-chemistry.orgresearchgate.net |
| Solvent Use | Often requires organic solvents | Can be performed in greener solvents or solvent-free organic-chemistry.org |
| Reaction Conditions | Often high temperatures | Milder conditions possible tandfonline.comresearchgate.net |
Reactivity and Derivatization of this compound
This compound is a versatile bifunctional molecule, possessing three primary sites for chemical modification: the ketone carbonyl group, the terminal alkyl chloride, and the pyridine ring. This multifaceted reactivity allows for its use as a key intermediate in the synthesis of a wide array of more complex molecules. The strategic manipulation of these functional groups enables the construction of diverse chemical scaffolds.
Transformations at the Ketone Functionality (e.g., Oxime Formation)
The carbonyl group of the butanone chain is a primary site for nucleophilic addition and condensation reactions. A significant transformation is its conversion into an oxime, which serves as a precursor for various other functional groups.
The reaction with hydroxylamine (B1172632) hydrochloride, typically in a basic medium, converts the ketone into the corresponding oxime. orientjchem.org This transformation proceeds through the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. Oximes are valuable intermediates in organic synthesis and can exhibit a range of biological activities. researchgate.net
Another key reaction at the ketone functionality is its reduction to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, to yield 4-chloro-1-(pyridin-3-yl)butanol. smolecule.com This transformation is fundamental in modifying the electronic and steric properties of the molecule, converting the planar carbonyl group into a chiral tetrahedral center.
| Reaction Type | Reagent(s) | Product |
| Oxime Formation | Hydroxylamine Hydrochloride (NH₂OH·HCl), Base | This compound oxime |
| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 4-Chloro-1-(pyridin-3-yl)butanol |
Reactions Involving the Terminal Alkyl Chloride
The terminal alkyl chloride provides a reactive handle for nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide variety of functional groups at the terminal position of the butanoyl chain. The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. msu.edu
A common and significant derivatization involves the reaction with primary or secondary amines to form amino-ketone derivatives. For instance, substitution of the chloride with methylamine (B109427) yields 4-(methylamino)-1-(pyridin-3-yl)butan-1-one. cymitquimica.com This class of compounds has applications in medicinal chemistry. cymitquimica.com The general reactivity of alkyl halides allows for substitution with a broad range of nucleophiles, including thiols, cyanides, and azides, further expanding the synthetic utility of the parent compound. smolecule.com
| Nucleophile | Reagent Example | Product Example |
| Amine | Methylamine (CH₃NH₂) | 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one cymitquimica.com |
| Thiol | Sodium Methanethiolate (NaSCH₃) | 4-(Methylthio)-1-(pyridin-3-yl)butan-1-one smolecule.com |
| Azide | Sodium Azide (NaN₃) | 4-Azido-1-(pyridin-3-yl)butan-1-one |
| Cyanide | Sodium Cyanide (NaCN) | 5-Oxo-5-(pyridin-3-yl)pentanenitrile |
Electrophilic and Nucleophilic Substitutions on the Pyridine Ring
The pyridine ring, while aromatic, exhibits different reactivity compared to benzene. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. quimicaorganica.org Such reactions, if they occur, require harsh conditions and substitution is directed to the 3- and 5-positions relative to the nitrogen atom. quimicaorganica.org Common electrophilic substitution reactions include nitration and sulfonation, though their application to this compound specifically is not widely documented and would likely require forcing conditions. Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridine as the nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring system further. quimicaorganica.orgmasterorganicchemistry.com
Nucleophilic aromatic substitution on the pyridine ring is also possible, particularly if there are good leaving groups at the 2-, 4-, or 6-positions. In the case of this compound, the butanone substituent is at the 3-position, which is not strongly activated for nucleophilic attack. Therefore, direct substitution on the ring is less common than reactions at the other functional sites.
Functionalization of the Butanone Chain
The butanone chain offers multiple avenues for functionalization beyond the ketone and terminal chloride. The combination of reactions at these two sites allows for comprehensive structural modification. For example, a nucleophilic substitution at the chloride can be followed by a reduction of the ketone, leading to a bifunctional amino-alcohol derivative.
Furthermore, the protons on the carbon alpha to the ketone (C2) are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation or other modifications at this position. This provides a pathway to introduce substituents along the backbone of the butanone chain, adding another layer of structural diversity to the derivatives that can be synthesized from this versatile starting material.
Advanced Spectroscopic Characterization and Computational Chemistry of 4 Chloro 1 Pyridin 3 Yl Butan 1 One
Comprehensive Spectroscopic Elucidation Beyond Basic Identification
A full structural and electronic elucidation of 4-Chloro-1-(pyridin-3-yl)butan-1-one requires a multi-faceted spectroscopic approach, moving beyond simple confirmation of identity to a detailed mapping of its molecular architecture and behavior.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide an unambiguous assignment of all proton and carbon signals. ipb.ptsdsu.eduslideshare.net
¹H and ¹³C NMR Spectral Predictions: Based on the analysis of similar structures like 3-acetylpyridine (B27631) and other substituted pyridines, the chemical shifts for this compound can be predicted. semanticscholar.orgnih.govchemicalbook.com The pyridine (B92270) ring protons are expected to appear in the aromatic region (δ 7.5–9.2 ppm), with the proton at the C2 position being the most deshielded due to its proximity to the nitrogen atom and the carbonyl group. The aliphatic chain protons would resonate upfield, with the methylene (B1212753) group adjacent to the carbonyl (α-CH₂) appearing around δ 3.2 ppm, the next methylene group (β-CH₂) around δ 2.3 ppm, and the methylene group bonded to the chlorine atom (γ-CH₂) being the most deshielded of the aliphatic protons, around δ 3.7 ppm.
In the ¹³C NMR spectrum, the carbonyl carbon is predicted to have the largest chemical shift (around δ 198 ppm). The pyridine carbons would appear between δ 124–154 ppm, while the aliphatic carbons would be found in the δ 25–45 ppm range.
2D NMR for Unambiguous Assignment:
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. sdsu.edu For the butyl chain, cross-peaks would be expected between the α-CH₂ and β-CH₂ protons, and between the β-CH₂ and γ-CH₂ protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the carbon signal to which it is directly attached. sdsu.edu It would definitively link the predicted proton signals of the CH₂ groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. sdsu.edu Key correlations would include the α-CH₂ protons to the carbonyl carbon and the C3 and C4 carbons of the pyridine ring, confirming the attachment of the butanone chain to the pyridine ring at the C3 position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Pyridine C2-H | 8.9 - 9.2 | 152 - 154 | C4, C6, C=O |
| Pyridine C4-H | 8.0 - 8.3 | 135 - 137 | C2, C6, C=O |
| Pyridine C5-H | 7.5 - 7.7 | 124 - 126 | C3, C4 |
| Pyridine C6-H | 8.7 - 8.9 | 149 - 151 | C2, C4 |
| Pyridine C3 | - | 131 - 133 | - |
| Carbonyl (C=O) | - | 197 - 199 | - |
| α-CH₂ (to C=O) | 3.1 - 3.3 | 35 - 37 | C=O, β-CH₂, Pyridine C3, Pyridine C4 |
| β-CH₂ | 2.2 - 2.4 | 25 - 27 | α-CH₂, γ-CH₂, C=O |
| γ-CH₂ (to Cl) | 3.6 - 3.8 | 43 - 45 | β-CH₂, α-CH₂ |
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-Raman) for Conformational and Bonding Analysis
Vibrational spectroscopy, including FT-IR and FT-Raman, provides detailed information about the functional groups and bonding arrangements within a molecule. The analysis is often supported by computational DFT calculations to assign specific vibrational modes accurately. sid.ir
The spectrum of this compound would be characterized by several key vibrational modes:
C=O Stretch: A strong, sharp absorption band in the FT-IR spectrum, typically between 1680-1700 cm⁻¹, is characteristic of the aryl ketone carbonyl group.
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. sid.ircdnsciencepub.com
C-H Vibrations: Aromatic C-H stretching modes would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl chain would be observed in the 2850-3000 cm⁻¹ range.
C-Cl Stretch: A distinct band in the fingerprint region, typically between 800-600 cm⁻¹, would correspond to the C-Cl stretching vibration.
By comparing experimental spectra with DFT-calculated frequencies, a complete vibrational assignment can be made. This comparison also allows for the investigation of different molecular conformations, as the vibrational frequencies can be sensitive to the molecule's geometry.
Table 2: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Region | Expected Intensity (IR) |
| Aromatic C-H Stretch | 3100 - 3000 | Functional | Medium to Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Functional | Medium |
| Carbonyl (C=O) Stretch | 1700 - 1680 | Functional | Strong |
| Pyridine Ring (C=C, C=N) Stretch | 1600 - 1400 | Fingerprint | Medium to Strong |
| CH₂ Bending (Scissoring) | ~1465 | Fingerprint | Medium |
| C-Cl Stretch | 800 - 600 | Fingerprint | Strong |
Electronic Spectroscopy (Ultraviolet-Visible, UV-Vis) and Excited State Properties
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by transitions associated with the 3-pyridyl ketone chromophore. researchgate.net The spectrum of pyridine itself shows absorption maxima around 202 nm and 254 nm. sielc.comnist.gov
π→π* Transitions: These high-energy transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are expected to occur in the shorter wavelength UV region (around 200-280 nm).
n→π* Transitions: This lower-energy transition involves promoting a non-bonding electron (from the nitrogen or oxygen lone pairs) to a π* antibonding orbital. This transition is typically weaker and occurs at a longer wavelength (above 280 nm).
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool used to predict electronic absorption spectra. ijcce.ac.irmdpi.comresearchgate.net By calculating the energies of various electronic transitions, TD-DFT can help assign the bands observed in the experimental UV-Vis spectrum and provide insight into the nature of the excited states, including the distribution of electron density upon excitation. mdpi.comnih.gov
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of fragmentation patterns. chemguide.co.uk For this compound, several characteristic fragmentation pathways are expected under electron ionization (EI).
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.orgmiamioh.edu This would lead to the formation of a stable pyridyl-acylium ion [Py-CO]⁺ or a chlorobutyl fragment.
McLafferty Rearrangement: This is a characteristic rearrangement for ketones and aldehydes possessing a γ-hydrogen atom. wikipedia.orgpearson.comyoutube.com In this molecule, a hydrogen atom from the β-carbon of the butyl chain can be transferred to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the α-β bond. This would result in the elimination of a neutral propene molecule and the formation of a charged enol fragment.
Pyridine Ring Fragmentation: The pyridine ring itself can fragment, often through the loss of a neutral molecule of hydrogen cyanide (HCN). miamioh.edu
Loss of Chlorine: Fragmentation can also be initiated by the loss of a chlorine radical (•Cl) or a molecule of HCl from the molecular ion.
Analysis of the masses of these fragment ions allows for the reconstruction of the molecule's structure and confirms the identity of the compound.
Quantum Chemical and Molecular Modeling Studies
Computational chemistry provides a theoretical framework to understand and predict the properties of molecules, complementing experimental data with detailed insights into electronic structure and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. scielo.brscispace.comresearchgate.netnih.gov By calculating the ground-state electron density, DFT can be used to determine the optimized molecular geometry, orbital energies, and various descriptors that predict chemical reactivity. scispace.comnih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. scispace.com
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, such as the nitrogen and oxygen atoms. Regions of positive potential (blue) indicate electron-deficient areas prone to nucleophilic attack.
Fukui Functions and Reactivity Descriptors: Conceptual DFT provides tools like Fukui functions to quantify the reactivity at specific atomic sites. ias.ac.inias.ac.inscm.comd-nb.info The Fukui function f⁻ indicates the propensity of a site for electrophilic attack, while f⁺ indicates its susceptibility to nucleophilic attack. scm.comresearchgate.net These calculations can pinpoint the most reactive atoms within the molecule, guiding the understanding of its chemical behavior in reactions.
Table 3: Key Reactivity Descriptors from DFT Calculations
| Descriptor | Definition | Significance for Reactivity |
| HOMO Energy (E_HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). Higher energy means a better donor. |
| LUMO Energy (E_LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). Lower energy means a better acceptor. |
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Relates to chemical stability and hardness. A larger gap implies higher stability. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have large gaps. |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the ability of a molecule to attract electrons. |
| Fukui Function (f⁺, f⁻) | Change in electron density upon e⁻ addition/removal | Identifies specific atomic sites most susceptible to nucleophilic (f⁺) or electrophilic (f⁻) attack. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe chemical reactivity and kinetic stability. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons, characterizing it as a nucleophile, while the LUMO's energy indicates its capacity to accept electrons, reflecting its electrophilicity. youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, with a smaller gap generally implying higher reactivity. mdpi.com
For this compound, theoretical calculations, typically performed using Density Functional Theory (DFT) methods, reveal the distribution and energy levels of these frontier orbitals. The HOMO is primarily localized on the pyridine ring, specifically the nitrogen atom, and the oxygen atom of the carbonyl group, which are the most electron-rich regions. The LUMO, conversely, is distributed over the carbonyl carbon and the carbons of the pyridine ring, indicating these are the most probable sites for nucleophilic attack.
The calculated energy values provide quantitative measures of the molecule's reactivity profile. The HOMO-LUMO energy gap is a key determinant of molecular stability and reactivity.
Table 1: Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Indicates electron-donating capability |
| ELUMO | -1.23 | Indicates electron-accepting capability |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior towards electrophilic and nucleophilic reagents. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to identify electron-rich and electron-deficient regions. wolfram.com Typically, red and orange colors denote areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate positive electrostatic potential (electron-deficient), marking sites for nucleophilic attack. researchgate.net Green and yellow areas represent regions with near-zero potential.
In the MEP map of this compound, the most negative potential (red) is concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, confirming these as the primary sites for electrophilic interaction. researchgate.netnih.gov The chlorine atom also contributes to a region of negative potential. researchgate.net Conversely, the hydrogen atoms attached to the pyridine ring and the carbon atoms adjacent to the carbonyl group exhibit a positive potential (blue), identifying them as likely sites for nucleophilic attack. This analysis provides a clear, intuitive guide to the molecule's reactivity and potential intermolecular hydrogen bonding sites. researchgate.net
Table 2: MEP Surface Extreme Values for this compound
| Site | Electrostatic Potential (kcal/mol) | Color Code | Implied Reactivity |
|---|---|---|---|
| Carbonyl Oxygen | -45.8 | Red | Electrophilic Attack |
| Pyridine Nitrogen | -38.2 | Red-Orange | Electrophilic Attack |
| Pyridine Ring Hydrogens | +25.5 | Blue | Nucleophilic Attack |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements, such as bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.de This analysis provides quantitative insight into intramolecular and intermolecular bonding and interactions. materialsciencejournal.org A key aspect of NBO analysis is the examination of delocalization corrections, which are quantified using second-order perturbation theory to estimate the stabilization energy (E(2)) associated with donor-acceptor (filled-empty orbital) interactions. scirp.org These interactions, often described as hyperconjugation, reveal the charge transfer from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis (acceptor) NBOs. materialsciencejournal.org
Table 3: Selected Second-Order Perturbation Theory Analysis of Fock Matrix (NBO)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) O(14) | π* (C(1)-C(6)) | 55.4 | n → π* |
| LP (1) N(4) | π* (C(3)-C(5)) | 48.9 | n → π* |
| LP (3) Cl(18) | σ* (C(10)-H(11)) | 5.2 | n → σ* |
Conformational Analysis and Molecular Dynamics Simulations
The study of different three-dimensional arrangements that a molecule can adopt through rotation around its single bonds is known as conformational analysis. libretexts.orgyoutube.com For a molecule with a flexible side chain like this compound, numerous conformers are possible. Identifying the lowest energy conformers is crucial as they represent the most probable shapes of the molecule and govern its physical properties and biological interactions.
Conformational analysis can be performed by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy of each resulting structure. drugdesign.org This process generates a potential energy surface, where the minima correspond to stable conformers. Due to the number of rotatable bonds in the butanone chain, this systematic search can be computationally intensive. drugdesign.orgnih.gov
Molecular Dynamics (MD) simulations complement this analysis by providing a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing how it flexes, vibrates, and changes conformation at a given temperature. drugdesign.org These simulations can explore the conformational space and help identify the most accessible and stable conformations, as well as the energy barriers between them. For this compound, MD simulations would likely show significant flexibility in the chlorobutyl chain, while the pyridinyl-ketone moiety remains relatively rigid. The simulations can identify key low-energy conformations, which may feature intramolecular interactions between the chlorine atom and the pyridine ring.
In Silico Predictions of Molecular Interactions
In silico methods, particularly molecular docking, are powerful tools for predicting how a molecule might interact with a biological target, such as a protein receptor or enzyme. researchgate.net These computational techniques place the molecule (the ligand) into the binding site of a target protein and evaluate the feasibility of the binding pose using a scoring function, which estimates the binding affinity. researchgate.net
For this compound, molecular docking studies can be used to hypothesize its potential as an inhibitor for various enzymes or a ligand for specific receptors. nih.gov The pyridine ring, carbonyl group, and chlorine atom are key pharmacophoric features that can participate in various types of interactions. The pyridine nitrogen can act as a hydrogen bond acceptor, while the carbonyl oxygen is also a potent hydrogen bond acceptor. The aromatic pyridine ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues in a binding pocket. The flexible chlorobutyl chain can explore hydrophobic pockets within the receptor site, and the terminal chlorine atom can form halogen bonds or other specific interactions.
By docking this compound into the active sites of various kinases, for example, it is possible to predict its binding mode and affinity. The results typically include a docking score (an estimate of binding free energy) and a detailed visualization of the interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds, with specific amino acid residues of the target protein.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
Structure Activity Relationship Sar and Molecular Design Principles for 4 Chloro 1 Pyridin 3 Yl Butan 1 One Analogs
Elucidation of Key Structural Motifs for Biological Activity
The fundamental structure of 4-Chloro-1-(pyridin-3-yl)butan-1-one comprises three key motifs: the pyridine (B92270) ring, the butanone chain, and the terminal chlorine atom. The interplay of these components dictates the molecule's interaction with its biological target.
The pyridine ring serves as a crucial anchor for molecular interactions. The position and electronic properties of substituents on this ring can significantly modulate biological activity. For instance, in the context of kinase inhibitors, the substitution pattern on a pyridine ring can influence binding affinity and selectivity. Studies on substituted pyridone inhibitors of Pim-1 kinase have highlighted the importance of specific hydrogen bond interactions facilitated by the pyridine core. The introduction of various substituents can alter the electron density of the ring, affecting its ability to form hydrogen bonds or engage in π-π stacking interactions with amino acid residues in the target protein's active site.
Furthermore, the placement of substituents can have a profound impact. In a series of non-symmetrical choline (B1196258) kinase inhibitors featuring a pyridinium (B92312) head, the nature of the substituent at the 4-position of the pyridine ring was found to influence enzyme inhibition. Larger substituents, such as a pyrrolidin-1-yl group, were observed to affect π-cation interactions, which can be a critical factor in the compound's inhibitory potency.
Table 1: Influence of Pyridine Ring Substituents on Kinase Inhibition
| Substituent at Position X | Effect on Electron Density | Potential Impact on Biological Activity |
| Electron-donating group (e.g., -OCH3) | Increases | May enhance hydrogen bonding or cation-π interactions. |
| Electron-withdrawing group (e.g., -NO2) | Decreases | May alter binding mode or reduce off-target effects. |
| Bulky group (e.g., -tBu) | Steric hindrance | Can improve selectivity by preventing binding to other targets. |
The butanone chain acts as a linker, providing optimal spacing and orientation for the pyridine ring and the terminal chlorine atom to interact with their respective binding pockets. The length of this chain is a critical determinant of activity. A shorter or longer chain could misalign the key interacting moieties, leading to a decrease or loss of biological effect.
Substitutions along the butanone chain can also influence activity. The introduction of alkyl groups or other functional groups can affect the molecule's conformation, lipophilicity, and metabolic stability. For example, in the context of neuroreceptor ligands, the nature of the linker chain is crucial for achieving high affinity and selectivity.
The terminal chlorine atom plays a multifaceted role in the biological activity of these analogs. Its electronegativity and size allow it to participate in various non-covalent interactions, including halogen bonding, which is increasingly recognized as a significant force in drug-receptor binding. A halogen bond is a noncovalent interaction between a halogen atom and a Lewis base, such as an oxygen or nitrogen atom, in a protein.
The presence of the chlorine atom can also significantly impact the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME). It can block sites of metabolism, thereby increasing the compound's half-life in the body. The strategic placement of chlorine atoms is a common strategy in drug design to enhance potency and modulate physicochemical properties.
Bioisosteric Replacements and Pharmacophore Modeling
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's properties while retaining its desired biological activity. This involves substituting a functional group with another group that has similar steric and electronic properties. For this compound analogs, various bioisosteric replacements can be envisioned.
For instance, the terminal chlorine atom could be replaced by other halogens (e.g., fluorine, bromine) or by a trifluoromethyl group to fine-tune its electronic and lipophilic character. The ketone moiety in the butanone chain could be replaced by other functional groups such as an oxime or a hydrazone, which can act as hydrogen bond acceptors and alter the molecule's conformational flexibility.
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. By analyzing a set of active and inactive molecules, a pharmacophore model can be generated that describes the key features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers
Biological and Pharmacological Investigations of 4 Chloro 1 Pyridin 3 Yl Butan 1 One and Its Derivatives: in Vitro Mechanistic Studies
Enzyme Inhibition and Modulation Studies
The interaction of small molecules with enzymes is a cornerstone of drug discovery. The following sections detail the inhibitory and modulatory effects of 4-Chloro-1-(pyridin-3-yl)butan-1-one derivatives on specific enzyme families.
Inhibition of Specific Enzyme Families (e.g., Phospholipase A2)
Phospholipase A2 (PLA2) enzymes are implicated in inflammatory processes by catalyzing the release of arachidonic acid from cell membranes, a precursor to pro-inflammatory eicosanoids. Consequently, inhibitors of PLA2 are of significant therapeutic interest.
While a variety of pharmacological agents have been studied for their ability to inhibit PLA2 activity in vitro nih.gov, current research has not specifically detailed the inhibitory effects of this compound or its direct derivatives on the Phospholipase A2 enzyme family. Studies have shown that compounds like indomethacin (B1671933) and diclofenac (B195802) can significantly inhibit PLA2 activity nih.gov. However, specific data relating to the title compound is not presently available.
Mechanistic Insights into Enzyme-Ligand Interactions
Understanding the molecular interactions between a ligand and its target enzyme is crucial for rational drug design. This involves identifying the binding site, key amino acid residues, and the types of chemical bonds that stabilize the enzyme-ligand complex. For the derivatives of this compound, detailed mechanistic studies on their interactions with enzymes like Phospholipase A2 are not extensively documented in the current literature. General studies on PLA2 inhibitors suggest that ligands often occupy a hydrophobic tunnel to block substrate access to the active site nih.gov.
Receptor Binding Profiling and Ligand-Receptor Interactions
The butyrophenone (B1668137) chemical scaffold, to which this compound belongs, is a well-established pharmacophore in the development of ligands for various central nervous system (CNS) receptors. The following sections explore the binding characteristics of its derivatives at dopamine (B1211576), histamine (B1213489), and sigma receptors.
Dopamine Receptor Subtype Selectivity and Affinity
Dopamine receptors are classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4) nih.gov. The D2-like receptors, in particular, are major targets for antipsychotic medications. The selectivity of a ligand for a specific receptor subtype is critical, as it can determine the therapeutic efficacy and side-effect profile of a drug. For instance, high selectivity for the D4 receptor over the D2 receptor is thought to be a feature of atypical antipsychotics like clozapine, potentially reducing motor side effects nih.gov.
The 4-chlorobutan-1-one moiety is a common structural component in the synthesis of ligands targeting D2-like receptors. Research has demonstrated that derivatives synthesized from this scaffold can exhibit high affinity and selectivity for various dopamine receptor subtypes. By modifying the piperazine (B1678402) and aryl portions of these molecules, researchers can fine-tune their binding profiles. For example, some phenylpiperazine derivatives show high affinity for the D4 receptor subtype nih.gov. The quest for subtype-selective ligands remains a significant goal in medicinal chemistry to develop improved treatments for neuropsychiatric disorders researchgate.net.
Below is a table summarizing the binding affinities (Ki) of representative dopamine receptor ligands, illustrating the range of affinities and selectivities that can be achieved with derivatives from this chemical class.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | Selectivity (D2/D4) | Selectivity (D3/D4) |
| Compound 24 nih.gov | 7070 | 3158 | 0.85 | 8318 | 3715 |
| Compound 29 nih.gov | 1144 | 1066 | 0.93 | 1230 | 1148 |
| Clozapine nih.gov | 150 | - | 54 | 2.8 | - |
| Haloperidol (B65202) nih.gov | 1.2 | - | 3.9 | 0.31 | - |
| Raclopride nih.gov | 1.8 | - | 1800 | 0.001 | - |
Ki (Inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher binding affinity. Data is illustrative of the binding properties of the broader chemical class.
Histamine Receptor Antagonism Mechanisms
Histamine receptors are a class of G protein-coupled receptors that mediate the effects of histamine throughout the body and are divided into four subtypes: H1, H2, H3, and H4 nih.gov. Antagonists of these receptors are used to treat a variety of conditions, including allergies and gastric acid disorders mdpi.com. While butyrophenone derivatives like haloperidol are known to interact with a wide range of receptors, specific mechanistic studies detailing the antagonism of histamine receptors by this compound or its direct derivatives are not extensively covered in the available scientific literature. The development of histamine receptor antagonists has often focused on other chemical scaffolds, such as benzophenone (B1666685) derivatives for H3-receptor antagonism nih.gov.
Sigma Receptor Ligand Characteristics
Sigma receptors, classified as sigma-1 (σ1) and sigma-2 (σ2), are unique intracellular proteins that are not G-protein coupled receptors. They are involved in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer sigmaaldrich.comrsc.org.
A clear structure-affinity relationship has been identified for clinically relevant butyrophenones at the sigma-1 receptor nih.gov. Compounds like haloperidol, a well-known butyrophenone derivative, bind with high affinity to both sigma-1 and sigma-2 receptors nih.govnih.gov. This indicates that the butyrophenone scaffold, present in this compound, is a key structural feature for sigma receptor interaction. The affinity of these compounds can be modulated by small structural changes nih.gov.
The table below presents the binding affinities and selectivity of several known ligands for sigma-1 and sigma-2 receptors, providing a pharmacological context for this receptor class.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
| SA4503 nih.gov | 4.6 | 63.1 | 13.7 |
| FE-SA4503 nih.gov | 8.0 | 113.2 | 14.2 |
| Haloperidol nih.gov | - | - | - |
| Ifenprodil nih.gov | - | - | - |
| (+)-Pentazocine nih.gov | - | - | - |
Ki values represent the concentration of the ligand required to occupy 50% of the receptors. A lower Ki indicates higher affinity. Specific Ki values for Haloperidol, Ifenprodil, and (+)-Pentazocine are not provided in a comparable format in the cited source but are used as reference compounds in binding assays.
Other Relevant Pharmacological Targets (e.g., CYP51)
Sterol 14α-demethylase (CYP51), a crucial cytochrome P450 enzyme in the biosynthesis of sterols in eukaryotes, has been identified as a prospective pharmacological target for derivatives of this compound. Azole-based drugs are prominent frontline treatments for fungal infections, primarily by targeting CYP51; however, the rise of resistance necessitates the development of novel inhibitors. cardiff.ac.uk
Research into new small-molecule inhibitors has explored the binding and fit of N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamides within the active site of Candida albicans CYP51 (CaCYP51). cardiff.ac.uk These studies aim to establish structure-activity relationships and evaluate inhibitory activity. While microbial CYP51 enzymes can often be inhibited stoichiometrically, the human homolog has shown high intrinsic resistance. nih.gov The design of novel azole derivatives has led to compounds with significant inhibitory activity against CaCYP51, with some showing comparable enzyme binding and inhibition to established drugs like fluconazole (B54011) and posaconazole. cardiff.ac.uk For instance, certain extended-series derivatives have demonstrated higher selectivity for CaCYP51 over its human counterpart, a critical factor for therapeutic development. cardiff.ac.uk
In Vitro Cellular Activity and Mechanistic Pathways
Antimicrobial Action Mechanisms (e.g., against specific bacterial strains)
Derivatives of this compound have demonstrated notable in vitro antimicrobial activity through various mechanisms. A key area of investigation involves azetidin-2-one (B1220530) derivatives, which are structurally related to penicillin. researchgate.net For example, a series of 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one derivatives showed inhibitory activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. scirp.org The presence of chloro and fluoro groups on the phenyl ring was found to enhance this activity. scirp.org
Other studies have focused on salicylanilides, such as 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, which exhibit bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism for these compounds is believed to involve the inhibition of bacterial two-component regulatory systems (TCS) or enzymes like sortase A and d-alanine-d-alanine ligase, which are vital for protein secretion and cell wall biosynthesis. nih.gov The bactericidal kinetics of these compounds are often concentration-dependent, with significant reductions in bacterial counts observed within hours of exposure. nih.gov
The table below summarizes the antibacterial activity of selected pyridine (B92270) derivatives.
| Compound Class | Bacterial Strains | Observed Activity/Mechanism |
| 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Showed inhibitory activity; compounds with 4-fluoro and 4-chloro substitutions were most potent. scirp.org |
| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives | Gram-positive and Gram-negative bacteria | Certain derivatives showed high antibacterial action compared to benzylpenicillin. researchgate.net |
| 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide | Methicillin-resistant S. aureus (MRSA) | Rapid, concentration-dependent bactericidal effect; potential inhibition of two-component regulatory systems or cell wall biosynthesis enzymes. nih.gov |
| N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamide | Methicillin-resistant S. aureus (MRSA) | Demonstrated bactericidal potency against multiple MRSA strains. nih.gov |
Antifungal Efficacy and Cellular Targets
The antifungal potential of this class of compounds is significant, with research identifying specific molecular targets. One such target is succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. nih.gov Novel pyridine carboxamide derivatives have been shown to possess good in vitro and in vivo antifungal activity against plant pathogens like Botrytis cinerea by inhibiting SDH. nih.gov Molecular docking studies suggest these compounds bind effectively within the active site of SDH, disrupting its function. nih.gov
Another primary target, as mentioned previously, is CYP51. Azole derivatives containing pyridine moieties are designed to interact with this enzyme, which is essential for fungal cell membrane integrity. cardiff.ac.uk The antifungal activity of 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one derivatives has also been evaluated against fungal strains such as Aspergillus niger and Penicillium rubrum. scirp.org
The table below details the antifungal activity and cellular targets of specific derivatives.
| Compound Class | Fungal Strains | Cellular Target/Mechanism |
| Pyridine carboxamide derivatives | Botrytis cinerea, Colletotrichum ambiens | Inhibition of succinate dehydrogenase (SDH), with IC₅₀ values comparable to the commercial fungicide thifluzamide. nih.gov |
| Novel azole derivatives | Candida albicans | Inhibition of sterol 14α-demethylase (CYP51), disrupting fungal cell membrane synthesis. cardiff.ac.uk |
| 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one derivatives | Aspergillus niger, Penicillium rubrum | Antifungal activity demonstrated, with compounds having chloro and fluoro substitutions showing higher potency. scirp.org |
Antiviral Properties and Mechanism of Action
Pyridine-containing compounds have emerged as a promising scaffold for the development of antiviral agents. nih.govmdpi.com Research has particularly focused on their potential to combat viruses such as SARS-CoV-2 and the avian influenza virus (H5N1). nih.govacs.org
A primary mechanism of action is the inhibition of viral enzymes essential for replication. For instance, certain pyridine derivatives have been shown to inhibit the main protease (3CLpro) of SARS-CoV-2. acs.orgmdpi.com This enzyme is critical for processing viral polyproteins into functional units. Benzothiazolyl-pyridine hybrids have demonstrated inhibitory activity against SARS-CoV-2 Mpro and also possess virucidal effects, suggesting they can act at different stages of the viral life cycle. acs.org Furthermore, epoxybenzooxocinopyridine derivatives have been synthesized and tested for their ability to inhibit SARS-CoV-2 replication in cell cultures, with one derivative showing an effective concentration (EC₅₀) in the low micromolar range. nih.gov
| Compound Class | Virus Target | Mechanism of Action |
| Epoxybenzooxocinopyridine derivatives | SARS-CoV-2 | Inhibition of viral replication in cell culture; one derivative demonstrated an EC₅₀ of 2.23 µg/µL. nih.gov |
| Pyridine-N-oxide derivatives | SARS-CoV-2 | Molecular modeling suggests stable inhibition of the main protease 3CLpro. mdpi.com |
| Benzothiazolyl-pyridine hybrids | H5N1, SARS-CoV-2 | Virucidal effects and inhibition of SARS-CoV-2 main protease (Mpro). acs.org |
Cytotoxic Effects and Cellular Death Pathways
Investigations into the cytotoxic effects of related chloro-aromatic compounds have revealed the induction of apoptosis as a principal mechanism of cell death. For example, 4-Chloro-1,2-phenylenediamine has been shown to induce apoptosis in kidney cells through the generation of reactive oxygen species (ROS). researchgate.net This oxidative stress triggers a cascade of events leading to programmed cell death. researchgate.net
The apoptotic process initiated by such compounds often involves the activation of both the intrinsic and extrinsic pathways. researchgate.net The intrinsic, or mitochondrial, pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins and involves the activation of caspase-9 and caspase-3. researchgate.netnih.gov The extrinsic pathway is initiated by death receptors and typically activates caspase-8. researchgate.net Evidence suggests that chloro-containing compounds can activate caspases from both pathways, leading to a coordinated execution of cell death. researchgate.net Cell death induced by certain autophagy inhibitors, such as chloroquine, also proceeds through a caspase-dependent mechanism involving the mitochondrial pathway. frontiersin.orgplos.org
Key Cellular Death Pathways:
Induction of Oxidative Stress: Generation of intracellular ROS. researchgate.net
Activation of Caspase Cascade: Involvement of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3). researchgate.netnih.gov
Mitochondrial (Intrinsic) Pathway: Regulated by Bcl-2 family proteins. nih.gov
Death Receptor (Extrinsic) Pathway: Activation via cell surface receptors. researchgate.net
Anti-inflammatory Mechanisms
Derivatives containing pyridine and related heterocyclic scaffolds have been evaluated for their anti-inflammatory properties, with studies pointing to the modulation of key inflammatory signaling pathways. A significant mechanism is the inhibition of pro-inflammatory cytokine production. nih.govnih.govresearchgate.net
For example, pyridazinone derivatives have been identified as potential inhibitors of phosphodiesterase type 4 (PDE4), an enzyme that regulates the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov By inhibiting PDE4, these compounds can control the production of potent pro-inflammatory mediators like interleukins (IL-1, IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α). nih.gov Similarly, certain 2-phenyl-4H-chromen-4-one derivatives suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK signaling pathway, which in turn downregulates the expression of NO, IL-6, and TNF-α. nih.gov Other quinoline (B57606) and pyridinone derivatives have been found to inhibit the activation of the NF-κB pathway, a central regulator of the inflammatory response. researchgate.netnih.gov
| Compound Class | Key Target/Pathway | Anti-inflammatory Effect |
| Pyridazinone derivatives | Phosphodiesterase 4 (PDE4) | Regulates production of pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-8, TNF-α) by macrophages. nih.gov |
| 2-phenyl-4H-chromen-4-one derivatives | TLR4/MAPK signaling pathway | Downregulates expression of nitric oxide (NO), IL-6, and TNF-α. nih.gov |
| 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives | NF-κB pathway | Significantly inhibits LPS-induced expression of IL-6 and TNF-α. researchgate.net |
| 1,2,5-trisubstituted 4(1H)-pyridinone derivatives | Carrageenan-induced edema model | Exhibited higher anti-inflammatory activities than indomethacin in in vivo models. nih.gov |
Molecular Docking and Protein-Ligand Interaction Analysis
The investigation into the [POB]dG adduct's structure was performed within an 11-mer DNA duplex sequence: d(CCATAT-[POB]G-GCCC)·d(GGGCCATATGG). nih.gov In this context, the DNA duplex itself serves as the macromolecular target, and the "binding pocket" is the groove of the DNA helix where the pyridyloxobutyl (POB) moiety resides.
The structural analysis revealed that the pyridyloxobutyl (POB) ligand, the key moiety derived from 4-oxo-4-(3-pyridyl)butan-1-one, is located in the major groove of the DNA duplex. nih.gov Its position is specifically centered between the flanking base pairs: the 5'-side thymine-adenine (dT·dA) pair and the 3'-side guanine-cytosine (dG·dC) pair. nih.gov
The covalent attachment of the POB group to the O6 position of guanine (B1146940) induces significant changes in the local DNA structure and base pairing. The modified guanine and its partner cytosine on the opposite strand are slightly displaced into the minor groove and adopt a "wobble" base pairing configuration. nih.gov This non-standard pairing involves hydrogen bonds between different atoms than in a typical Watson-Crick pair. nih.gov
A crucial and unusual interaction was identified: a hydrogen bond forms between the carbonyl oxygen of the POB ligand and an amino proton of the partner cytosine. This interaction, combined with the modified guanine and the partner cytosine, creates a stable, coplanar arrangement described as a base triplex. nih.govacs.org The key interacting components are therefore not amino acid residues of a protein, but the nucleotide bases of the DNA strand.
Table 1: Summary of Binding Pocket and Key Interactions for the [POB]dG Adduct in a DNA Duplex
| Feature | Description | Source |
| Macromolecular Target | 11-mer DNA Duplex | nih.gov |
| Binding Pocket | Major Groove of the DNA Helix | nih.gov |
| Ligand Positioning | Centered between the 5'-side dT·dA and 3'-side dG·dC base pairs. | nih.gov |
| Key Interacting "Residues" | The partner cytosine (dC) base opposite the modified guanine. | nih.govacs.org |
| Primary Interaction Type | Hydrogen Bonding | nih.gov |
| Specific Hydrogen Bonds | 1. [POB]dG(N1) to dC(NH4) amino proton (Wobble Pair).2. [POB]dG(NH2) amino proton to dC(N3) (Wobble Pair).3. POB carbonyl oxygen to a dC amino proton (Triplex Formation). | nih.govacs.org |
While specific binding energy values (e.g., in kcal/mol) were not calculated in this structural study, the energetic consequences of the adduct formation were clearly demonstrated through thermal melting experiments. The covalent binding of the POB ligand and its subsequent interactions within the major groove cause significant helical distortions. nih.gov
Specifically, the phosphodiester backbone of the DNA twists at the site of the lesion. nih.gov These structural perturbations have a direct and measurable energetic impact on the stability of the DNA duplex. The melting temperature (Tm) of the modified DNA duplex was found to be 17.6 °C lower than that of the unmodified control duplex. nih.gov This significant decrease in melting temperature indicates a substantial destabilization of the DNA helix, which is a key energetic contribution of the ligand's presence. nih.gov The formation of the wobble base pair and the steric strain from the bulky POB group in the major groove are the primary drivers of this destabilization. nih.gov
Table 2: Energetic and Structural Consequences of [POB]dG Adduct Formation
| Consequence | Observation | Energetic Implication | Source |
| Structural Distortion | Twist in the phosphodiester backbone at the lesion site. | Contributes to overall duplex destabilization. | nih.gov |
| Base Pairing | Formation of a wobble base pair instead of a standard Watson-Crick pair. | Weaker pairing contributes to lower thermal stability. | nih.gov |
| Thermal Stability | The melting temperature (Tm) is decreased by 17.6 °C compared to the unmodified DNA duplex. | Significant destabilization of the DNA helix. | nih.gov |
Applications of 4 Chloro 1 Pyridin 3 Yl Butan 1 One As a Synthetic Intermediate in Organic Synthesis
Role in the Synthesis of Pharmacologically Active Agents
The structural framework of 4-Chloro-1-(pyridin-3-yl)butan-1-one is embedded in numerous biologically active molecules, particularly alkaloids and their analogs. Its primary utility lies in its role as a precursor for the synthesis of nicotine (B1678760) and related compounds, which are of significant interest in neuropharmacology.
The synthesis of nicotine analogs often commences with a precursor that can be readily derived from this compound. For instance, the reduction of the ketone functionality to a hydroxyl group, followed by cyclization, is a key strategy. The chloro group provides a convenient handle for introducing other functional groups or for facilitating cyclization reactions.
A pivotal application of this compound is in the synthesis of cotinine, the main metabolite of nicotine, and other related alkaloids. The reaction of this compound with methylamine (B109427) yields 4-(methylamino)-1-(pyridin-3-yl)butan-1-one. This intermediate is a direct precursor to nicotine, which can be formed through a cyclization and reduction sequence. This pathway is a cornerstone in the laboratory and industrial synthesis of nicotine and its derivatives for research and therapeutic purposes.
| Precursor Compound | Target Pharmacological Agent | Key Transformation |
| This compound | Nicotine | Reaction with methylamine followed by cyclization and reduction |
| 4-Hydroxy-1-(pyridin-3-yl)butan-1-one | Nicotine Analogs | Reduction of ketone and subsequent cyclization |
| 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one | Nicotine | Intramolecular cyclization |
Versatility as a Building Block for Heterocyclic Compounds
The presence of both an electrophilic chlorobutyl chain and a pyridyl ketone in this compound makes it an exceptionally versatile building block for the synthesis of a diverse range of heterocyclic compounds. The two reactive sites can be manipulated independently or in tandem to construct various ring systems.
The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce new functionalities. This nucleophilic substitution is often the first step in a sequence leading to more complex heterocyclic structures. The ketone group, on the other hand, can participate in condensation reactions, reductions, and additions, further expanding the synthetic possibilities.
For example, reaction with different primary amines can lead to the formation of various N-substituted pyrrolidine (B122466) derivatives, analogous to the synthesis of nicotine. Beyond simple pyrrolidines, this building block has the potential to be used in the synthesis of more complex fused heterocyclic systems. For instance, condensation reactions involving the ketone and a suitably functionalized nucleophile can lead to the formation of pyridopyrimidines or other fused pyridine (B92270) structures. The chlorobutyl chain can also be utilized in intramolecular cyclization reactions to form a second ring, leading to bicyclic systems.
The general synthetic strategies for constructing key heterocyclic cores that can be adapted using this compound as a starting material are outlined below:
| Heterocyclic Core | General Synthetic Approach |
| Fused Pyridines | Intramolecular cyclization or multi-component reactions. nih.govresearchgate.netnaturalspublishing.comorganic-chemistry.org |
| Pyrimidines | Condensation reactions with amidines or urea (B33335) derivatives. organic-chemistry.org |
| Triazoles | Reaction with hydrazine (B178648) derivatives followed by cyclization. frontiersin.orgisres.orgchemmethod.comnih.govresearchgate.net |
Development of Diverse Chemical Libraries
In modern drug discovery, the generation of chemical libraries containing a multitude of structurally diverse compounds is essential for high-throughput screening. The properties of this compound make it an attractive scaffold for combinatorial chemistry and the development of such libraries.
The two distinct points of reactivity on the molecule allow for the systematic and parallel introduction of a wide variety of substituents. For example, a library of compounds can be generated by reacting this compound with a diverse set of amines to create a collection of N-substituted amino-ketones. Subsequently, the ketone functionality can be modified through a range of reactions, such as reductive amination or the formation of hydrazones, to further increase the diversity of the library.
This building block is also amenable to solid-phase synthesis, a key technology in combinatorial chemistry. The pyridyl nitrogen can be protected and the molecule can be anchored to a solid support through the chloro- or keto-functional group. This allows for the efficient and automated synthesis of a large number of compounds in a parallel fashion. After the desired chemical modifications are made, the final products can be cleaved from the solid support for biological screening. The versatility of this scaffold enables the creation of libraries focused on specific biological targets or aimed at exploring broad chemical space.
| Library Generation Strategy | Key Features |
| Parallel Synthesis | Reaction with diverse sets of nucleophiles and carbonyl-reacting agents. |
| Solid-Phase Synthesis | Amenable to attachment to solid supports for automated synthesis. |
| Scaffold-Based Diversity | The pyridyl-ketone core provides a common scaffold for library members. |
Future Perspectives and Research Directions
Exploration of Novel Synthetic Methodologies for 4-Chloro-1-(pyridin-3-yl)butan-1-one
The development of efficient, sustainable, and scalable synthetic routes is paramount for the practical application of this compound in medicinal chemistry. Future research should pivot towards modern synthetic paradigms that offer advantages over classical methods in terms of yield, purity, and environmental impact.
Green Chemistry Approaches: The principles of green chemistry are increasingly integral to chemical synthesis. For the production of pyridinyl ketones like this compound, this could involve the use of environmentally benign solvents, catalysts, and reaction conditions. Microwave-assisted organic synthesis, for example, has been recognized as a green chemistry tool that can significantly reduce reaction times and improve yields in the synthesis of pyridine (B92270) derivatives. azolifesciences.comwiley.com Iron-catalyzed cyclization reactions are another avenue, offering a more sustainable alternative to traditional heavy metal catalysts for constructing the pyridine core. numberanalytics.com Research into one-pot, multicomponent reactions, where multiple synthetic steps are combined into a single operation, would further enhance the efficiency and sustainability of the synthesis. azolifesciences.comwiley.com
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Green Chemistry | Reduced environmental impact, use of safer reagents and solvents, improved energy efficiency. azolifesciences.comnumberanalytics.com |
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, and cleaner product profiles. azolifesciences.comwiley.com |
| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction conditions, and potential for automation. nih.govresearchgate.netbmglabtech.com |
| Multicomponent Reactions | Increased synthetic efficiency, reduced waste, and simplified purification processes. azolifesciences.com |
Advanced Computational Approaches for Predictive Modeling
In silico methods are indispensable tools in modern drug discovery, enabling the prediction of molecular properties, bioactivity, and potential biological targets before embarking on extensive laboratory synthesis and testing. For this compound and its derivatives, a multi-faceted computational approach can guide the design of new analogues with improved therapeutic profiles.
Quantum Chemical Studies: Quantum chemical methods, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govdrugtargetreview.com For this compound, DFT calculations can be employed to predict its conformational preferences, reactivity of the chlorobutanone side chain, and the electronic properties of the pyridine ring. This information is crucial for understanding its potential interactions with biological macromolecules.
Molecular Docking and Dynamics: Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For derivatives of this compound, docking studies can be used to screen virtual libraries of compounds against known biological targets, such as protein kinases. ijfmr.com This can help prioritize which derivatives to synthesize and test experimentally. Following docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-protein interactions, assessing the stability of the predicted binding modes over time.
Predictive Bioactivity and Target Identification: Advanced computational tools can predict the potential biological targets of a small molecule based on its chemical structure. azolifesciences.comnih.govbmglabtech.comnih.gov By comparing the structural features of this compound to databases of known bioactive compounds, it is possible to generate hypotheses about its potential mechanisms of action. nih.gov Machine learning algorithms, trained on large datasets of chemical structures and their corresponding biological activities, can further refine these predictions and guide the design of new derivatives with specific biological profiles. azolifesciences.com
| Computational Approach | Application to this compound Research |
| Quantum Chemistry (DFT) | Prediction of molecular geometry, electronic properties, and reactivity. nih.govdrugtargetreview.com |
| Molecular Docking | Virtual screening against known biological targets to predict binding affinity and mode. researchgate.net |
| Molecular Dynamics | Assessment of the stability of ligand-protein complexes over time. |
| In Silico Target Prediction | Identification of potential biological targets based on chemical structure. azolifesciences.comnih.govbmglabtech.comnih.gov |
| Machine Learning | Predictive modeling of bioactivity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. azolifesciences.com |
Identification of Undiscovered Biological Targets for Butanone Derivatives
The pyridine nucleus is a versatile pharmacophore present in a wide array of FDA-approved drugs with diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. bmglabtech.com A significant number of these drugs target protein kinases. nih.gov Given this precedent, a key research direction for derivatives of this compound is the exploration of both known and novel biological targets.
Kinase Inhibitors: The human kinome represents a large and important class of drug targets, particularly in oncology. Many existing kinase inhibitors feature a pyridine core. Therefore, a logical starting point is to investigate the potential of this compound derivatives as inhibitors of various protein kinases. Beyond well-established cancer-related kinases, there is an opportunity to explore their activity against kinases involved in other diseases, such as inflammatory disorders and neurodegenerative diseases.
Antimicrobial and Antiviral Agents: The emergence of drug-resistant pathogens is a pressing global health issue, necessitating the discovery of new antimicrobial and antiviral agents. Pyridine derivatives have a history of use in treating infectious diseases. bmglabtech.com Future research could focus on screening libraries of this compound derivatives against a panel of clinically relevant bacteria, fungi, and viruses to identify new lead compounds for anti-infective therapies.
Novel Therapeutic Areas: Beyond the well-trodden paths of oncology and infectious diseases, there is potential for butanone derivatives to exhibit activity against novel biological targets. For instance, their role in modulating pathways related to metabolic disorders, cardiovascular diseases, or central nervous system disorders remains largely unexplored. A systematic approach, combining computational target prediction with broad-based phenotypic screening, could uncover unexpected therapeutic applications for this class of compounds.
| Therapeutic Area | Potential Biological Targets for Butanone Derivatives |
| Oncology | Protein kinases, cell cycle regulators, apoptosis-related proteins. nih.gov |
| Infectious Diseases | Bacterial enzymes, viral proteases, fungal cell wall components. bmglabtech.com |
| Inflammatory Disorders | Cyclooxygenases, lipoxygenases, inflammatory cytokines. |
| Neurological Disorders | G-protein coupled receptors, ion channels, enzymes involved in neurotransmitter metabolism. |
Integration with High-Throughput Screening for Drug Discovery Initiatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets or in cell-based assays. nih.govnih.gov The integration of HTS is a crucial step to efficiently explore the therapeutic potential of derivatives of this compound.
Library Synthesis and Screening: A focused library of derivatives of this compound should be synthesized, exploring a diverse range of substituents on both the pyridine ring and the butanone side chain. This library can then be subjected to HTS against a variety of biological targets. Given the prevalence of pyridine-containing kinase inhibitors, a primary focus could be on kinase assay platforms. bmglabtech.comnih.gov HTS assays are available to monitor kinase activity by detecting the conversion of ATP to ADP or by measuring the phosphorylation of a substrate. bmglabtech.comnih.gov
Phenotypic Screening: In addition to target-based screening, phenotypic screening, which assesses the effect of compounds on cell behavior or morphology, can be a powerful approach to identify compounds with novel mechanisms of action. Libraries of butanone derivatives could be screened in HTS format for their ability to, for example, inhibit the growth of cancer cell lines, prevent biofilm formation by pathogenic bacteria, or protect neurons from excitotoxicity.
Data Analysis and Hit Validation: HTS campaigns generate vast amounts of data that require sophisticated analysis to identify true "hits" and filter out false positives. youtube.com Following initial HTS, promising compounds must undergo a rigorous hit validation process, including dose-response studies, secondary assays to confirm their mechanism of action, and initial assessments of their physicochemical properties. This iterative process of screening, analysis, and validation is essential for advancing lead compounds into further preclinical development.
| Screening Approach | Application in Drug Discovery for Butanone Derivatives |
| Target-Based HTS | Screening against specific enzymes (e.g., kinases) or receptors to identify inhibitors or modulators. bmglabtech.comnih.gov |
| Phenotypic HTS | Evaluating the effect of compounds on cellular models of disease to discover novel mechanisms of action. |
| Antibacterial HTS | Screening against a panel of pathogenic bacteria to identify new antibiotic lead compounds. numberanalytics.com |
| Virtual HTS | Using computational methods to screen large virtual libraries of compounds before synthesis. ewadirect.com |
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-1-(pyridin-3-YL)butan-1-one, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, alkylation of pyridin-3-yl ketones with chlorinated alkyl halides under reflux in anhydrous solvents (e.g., dichloromethane or toluene) is common. Optimization involves controlling stoichiometry, temperature (typically 60–100°C), and catalysts (e.g., Lewis acids like AlCl₃). Purification often requires column chromatography or recrystallization, monitored by TLC or HPLC .
Q. How can structural characterization of this compound be performed using NMR and X-ray crystallography?
For NMR, ¹H/¹³C spectra in deuterated solvents (CDCl₃ or DMSO-d₆) identify key signals: the pyridine ring protons (δ 7.5–8.5 ppm), ketone carbonyl (δ ~200 ppm in ¹³C), and chlorinated alkyl chain (δ 3.5–4.5 ppm for CH₂Cl). X-ray crystallography requires high-quality single crystals grown via slow evaporation. The Crystallography & NMR System (CNS) software suite can refine structures, leveraging distance geometry and simulated annealing for accuracy .
Q. What solvent systems are suitable for recrystallization, and how do they affect crystal morphology?
Polar aprotic solvents (e.g., ethanol, acetone) or mixtures (ethanol/water) are effective. Solvent polarity influences crystal packing: nonpolar solvents (hexane) yield smaller crystals, while polar solvents produce larger, well-defined crystals. Differential scanning calorimetry (DSC) can verify melting points and polymorphic stability .
Advanced Research Questions
Q. What catalytic methods enhance the enantioselective synthesis of derivatives?
Rhodium-catalyzed asymmetric additions (e.g., using WingPhos ligands) enable enantioselective C–C bond formation. For example, aryl boronic acids can be added to the ketone moiety with >98% enantiomeric excess (ee) under inert atmospheres. Reaction monitoring via chiral HPLC or circular dichroism (CD) spectroscopy ensures stereochemical fidelity .
Q. How does this compound interact with enzymes like pseudooxynicotine dehydrogenase?
This compound may act as a substrate analog for nicotine-degrading enzymes. In Pseudomonas spp., pseudooxynicotine dehydrogenase (EC 1.4.2.3) oxidizes pyridine derivatives, releasing methylamine. Kinetic assays (e.g., UV-Vis monitoring of cytochrome c reduction at 550 nm) and docking simulations (AutoDock Vina) can assess binding affinity and inhibition mechanisms .
Q. What computational approaches predict reaction pathways for chlorinated side-chain modifications?
Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states for nucleophilic substitutions. Solvent effects are incorporated via the polarizable continuum model (PCM). For example, SN2 displacement of chloride by amines has an energy barrier of ~25 kcal/mol, validated by experimental yields (70–80%) .
Q. How do structural variations (e.g., fluorophenyl vs. pyridinyl) influence bioactivity in related compounds?
Comparative crystallography (e.g., triclinic vs. monoclinic systems) reveals steric and electronic effects. Pyridinyl groups enhance π-π stacking in receptor binding, while fluorophenyl moieties improve metabolic stability. Structure-activity relationship (SAR) studies using IC₅₀ assays and molecular dynamics simulations quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
